An In-depth Technical Guide to the Molecular Structure and Tautomerism of 2-chloro-7H-purine-8(9H)-thione
An In-depth Technical Guide to the Molecular Structure and Tautomerism of 2-chloro-7H-purine-8(9H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-7H-purine-8(9H)-thione is a substituted purine derivative of significant interest in medicinal chemistry and drug development due to its structural analogy to endogenous purines. A comprehensive understanding of its molecular structure, particularly its tautomeric behavior, is paramount for predicting its physicochemical properties, metabolic fate, and interactions with biological targets. This guide provides a detailed exploration of the structural and tautomeric landscape of 2-chloro-7H-purine-8(9H)-thione, synthesizing theoretical predictions with experimental insights from related compounds. We delve into the potential tautomeric forms, the methodologies to elucidate the dominant species, and the implications for its application in drug discovery.
Introduction: The Significance of Purine Analogs
Purine analogs represent a cornerstone in the development of therapeutic agents, particularly in oncology and virology. By mimicking the endogenous purines, adenine and guanine, these molecules can interfere with nucleic acid synthesis and other vital cellular processes. The biological activity of these analogs is intrinsically linked to their three-dimensional structure and the subtle interplay of their electronic properties. A critical aspect of this is tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers. The tautomeric state of a purine analog dictates its hydrogen bonding patterns, polarity, and ultimately, its ability to bind to target enzymes and receptors.
This guide focuses on 2-chloro-7H-purine-8(9H)-thione, a molecule that combines the features of a chlorinated purine with a thiocarbonyl group at the C8 position. The presence of these functionalities introduces a rich tautomeric landscape that warrants detailed investigation.
The Tautomeric Landscape of 2-chloro-7H-purine-8(9H)-thione
The structure of 2-chloro-7H-purine-8(9H)-thione allows for several potential tautomeric forms, primarily involving the migration of protons between the nitrogen atoms of the purine ring and the sulfur atom of the thione group. The principal tautomeric equilibria to consider are the thione-thiol and the N7-H/N9-H prototropic tautomerism.
Thione-Thiol Tautomerism
The C8-thiocarbonyl group can exist in equilibrium with its thiol (mercapto) form. This equilibrium is a critical determinant of the molecule's reactivity and hydrogen bonding capacity.
-
Thione Form: Characterized by a C=S double bond and an N-H bond in the imidazole portion of the purine ring.
-
Thiol Form: Characterized by a C-S-H single bond, resulting in an aromatic imidazole ring.
Studies on related thioamides and thiopurines have shown that the thione form is generally favored in solution.[1][2] The stability of the thione tautomer is often attributed to the greater strength of the C=S bond compared to the S-H bond and favorable resonance stabilization.[3] However, the polarity of the solvent can influence this equilibrium.[2]
N7-H versus N9-H Tautomerism
Independent of the thione-thiol equilibrium, the proton on the imidazole ring can reside on either the N7 or N9 nitrogen atom. This leads to two distinct positional isomers for each of the thione and thiol forms.
-
N7-H Tautomer: The proton is located on the N7 nitrogen.
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N9-H Tautomer: The proton is located on the N9 nitrogen.
For many purine derivatives, the N9-H tautomer is found to be more stable in the gas phase and non-polar solvents.[4] This preference can be attributed to favorable intramolecular interactions.[4] However, in polar solvents and in the solid state, the N7-H tautomer can be significantly populated or even become the dominant form due to intermolecular hydrogen bonding.[5]
Methodologies for Structural and Tautomeric Analysis
A multi-pronged approach combining computational modeling and experimental spectroscopy is essential to definitively characterize the tautomeric state of 2-chloro-7H-purine-8(9H)-thione.
Computational Chemistry: A Predictive Framework
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.
Protocol: DFT Calculations for Tautomer Stability
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Structure Optimization: The geometries of all possible tautomers (N7-H thione, N9-H thione, N7-H thiol, N9-H thiol) are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[6]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Solvation Modeling: To simulate the effect of a solvent, the Polarizable Continuum Model (PCM) can be employed to calculate the energies of the tautomers in different solvent environments (e.g., water, DMSO).[6][7]
-
Energy Comparison: The relative energies of the tautomers are calculated by comparing their total electronic energies, corrected for ZPVE and thermal contributions.
Causality Behind the Choice of Method: The B3LYP functional is widely used for organic molecules as it provides a good balance between computational cost and accuracy for predicting geometries and relative energies.[6] The inclusion of a diffuse and polarization basis set, such as 6-311+G(d,p), is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential hydrogen bonds. The PCM model is a computationally efficient way to account for the bulk electrostatic effects of a solvent, which can significantly influence tautomeric equilibria.[7]
Experimental Verification: Spectroscopic Techniques
While computational methods provide valuable predictions, experimental validation is crucial.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying tautomerism in solution.
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¹H NMR: The chemical shifts of the N-H and S-H protons are highly sensitive to the tautomeric form. The presence of a signal in the δ 13-15 ppm range is often indicative of an N-H proton in a thione tautomer, while an S-H proton in a thiol tautomer would appear at a much higher field (δ 3-4 ppm).[8]
-
¹³C NMR: The chemical shift of the C8 carbon is a key indicator. A C=S carbon in a thione typically resonates at a significantly lower field (more deshielded) compared to a C-S carbon in a thiol.
-
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct information about the protonation state of the nitrogen atoms.[5]
-
Low-Temperature NMR: For systems in fast exchange at room temperature, low-temperature NMR can "freeze out" the individual tautomers, allowing for their direct observation and quantification.[5]
3.2.2. Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide evidence for the presence of specific functional groups.
-
Thione Form: A strong absorption band corresponding to the C=S stretching vibration is expected, typically in the region of 1100-1300 cm⁻¹. The N-H stretching vibration would appear in the 3100-3400 cm⁻¹ region.
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Thiol Form: The S-H stretching vibration gives rise to a weak band in the 2500-2600 cm⁻¹ region.[8] The absence of a strong C=S band and the presence of an S-H band would support the thiol tautomer.
3.2.3. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It can definitively determine the positions of all heavy atoms and, with high-quality data, the positions of hydrogen atoms, thus revealing the exact tautomeric form present in the crystal lattice.[9]
Predicted Molecular Structure and Tautomerism of 2-chloro-7H-purine-8(9H)-thione
Based on the analysis of related compounds, we can make the following predictions:
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In the Solid State: It is highly probable that the molecule exists predominantly in one of the thione forms (either N7-H or N9-H). The extensive hydrogen bonding capabilities of the thione group and the N-H protons would favor a stable, crystalline lattice. The specific prototropic tautomer (N7-H vs. N9-H) will depend on the intricacies of the crystal packing.
-
In Solution: The thione form is also expected to be the major tautomer in most common solvents. The equilibrium between the N7-H and N9-H tautomers will be solvent-dependent. In non-polar solvents, the N9-H form may be slightly favored, while in polar, protic solvents, the N7-H form could be significantly populated due to specific solute-solvent interactions. The thiol form is expected to be a minor contributor to the overall equilibrium in solution.
Table 1: Predicted Spectroscopic Signatures of the Dominant Tautomers
| Spectroscopic Technique | Predicted Observation for Thione Form | Predicted Observation for Thiol Form |
| ¹H NMR | N-H proton signal at δ > 10 ppm | S-H proton signal at δ 3-5 ppm |
| ¹³C NMR | C8 signal at δ > 160 ppm | C8 signal at δ < 150 ppm |
| IR Spectroscopy | C=S stretch at ~1100-1300 cm⁻¹ | S-H stretch at ~2500-2600 cm⁻¹ |
Synthesis of 2-chloro-7H-purine-8(9H)-thione: A Proposed Route
A plausible synthetic route to 2-chloro-7H-purine-8(9H)-thione can be adapted from established methods for the synthesis of purine derivatives.[10][11]
Proposed Synthetic Protocol
-
Starting Material: 2,6-dichloropurine is a common starting material for the synthesis of substituted purines.[10]
-
Thionation at C6: Selective reaction at the C6 position to introduce a protected thiol or to be replaced later.
-
Introduction of the C8-Thione: This can be achieved through various methods, including reaction with thiourea or Lawesson's reagent on an 8-oxo precursor.
-
Chlorination at C2: If not already present, the chloro group at the C2 position can be introduced.
-
Deprotection: Removal of any protecting groups to yield the final product.
It is important to note that the specific reaction conditions, such as solvent, temperature, and reagents, would need to be optimized for this particular target molecule.
Conclusion and Future Directions
The molecular structure and tautomerism of 2-chloro-7H-purine-8(9H)-thione are complex yet critical for understanding its chemical and biological properties. Based on established principles and data from related compounds, it is predicted that the thione tautomer will predominate in both the solid state and in solution, with a solvent-dependent equilibrium between the N7-H and N9-H prototropic forms.
Future research should focus on the definitive experimental characterization of this molecule. The synthesis and subsequent analysis by low-temperature NMR and single-crystal X-ray diffraction would provide conclusive evidence of its tautomeric preferences. Furthermore, detailed computational studies incorporating explicit solvent molecules could offer a more refined understanding of the solvent's role in the tautomeric equilibrium. A thorough understanding of these fundamental properties will undoubtedly accelerate the rational design of novel therapeutic agents based on the 2-chloro-7H-purine-8(9H)-thione scaffold.
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